



Application Notes: Vildagliptin Dihydrate Formulation for Preclinical Studies

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Compound of Interest		
Compound Name:	Vildagliptin dihydrate	
Cat. No.:	B12295965	Get Quote

Introduction

Vildagliptin is a potent and selective oral dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] It enhances pancreatic islet function by preventing the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] This action increases the levels of active incretins, leading to improved glucose-dependent insulin secretion and suppression of inappropriate glucagon release.[5][6] These application notes provide detailed protocols for the formulation of **vildagliptin dihydrate** for preclinical oral administration and outline key experimental procedures for its evaluation.

Physicochemical Properties of Vildagliptin

A clear understanding of vildagliptin's physicochemical properties is essential for developing a suitable formulation for preclinical research.



Property	Value	Reference
IUPAC Name	(2S)-1-[2-[(3- hydroxyadamantan-1- yl)amino]acetyl]pyrrolidine-2- carbonitrile	[7]
Molecular Formula	C17H25N3O2	[1]
Molecular Weight	303.40 g/mol	[1]
Appearance	White to off-white crystalline powder	[1]
рКа	9.03	[8]
Melting Point	222 – 224°C	[9]
Solubility	Freely soluble in water; soluble in methanol and DMSO	[9][10]
UV λmax	~210 nm	[1][11]

Section 1: Formulation Protocol for Preclinical Oral Administration

Given its high water solubility, a simple aqueous solution is the most common and effective formulation for oral gavage in preclinical rodent studies.

Objective: To prepare a vildagliptin solution at a concentration of 1 mg/mL for oral administration to rodents.

Materials:

- Vildagliptin dihydrate powder
- Sterile water for injection or purified water
- Calibrated analytical balance



- Volumetric flasks
- Magnetic stirrer and stir bar
- pH meter (optional)

Protocol:

- Calculate Required Mass: Determine the total volume of dosing solution needed for the study. For a 1 mg/mL solution, the mass of vildagliptin (in mg) required is equal to the desired final volume (in mL).
 - Example: For 50 mL of solution, weigh out 50 mg of vildagliptin dihydrate powder.
- Dissolution: Add approximately 80% of the final volume of sterile water to a volumetric flask. Place a magnetic stir bar in the flask and transfer the weighed vildagliptin powder into it.
- Mixing: Place the flask on a magnetic stirrer and mix at a moderate speed until the powder is completely dissolved. Vildagliptin should dissolve readily in water.[9][10]
- Volume Adjustment: Once dissolved, add sterile water to bring the solution to the final desired volume.
- Final Mixing: Cap the flask and invert it several times to ensure a homogenous solution.
- Storage: Store the prepared solution at 2-8°C, protected from light. For preclinical studies, it is recommended to use freshly prepared solutions. Short-term stability data suggests potential degradation in plasma at room temperature, so chilled storage is advisable.[12]

Dosing Calculation Example: For a target dose of 10 mg/kg in a 250 g (0.25 kg) rat using a 1 mg/mL solution:

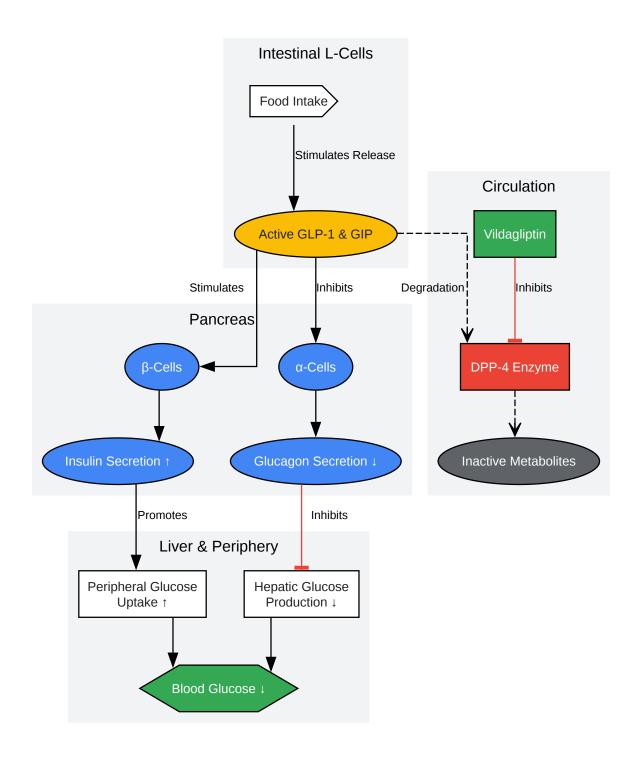
- Dose (mg): 10 mg/kg * 0.25 kg = 2.5 mg
- Volume to Administer (mL): 2.5 mg / 1 mg/mL = 2.5 mL



Section 2: Mechanism of Action & Signaling Pathway

Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme.[4] DPP-4 is responsible for the rapid inactivation of incretin hormones GLP-1 and GIP, which are released from the gut in response to food intake. By inhibiting DPP-4, vildagliptin increases the half-life of active GLP-1 and GIP.[3][5] This leads to enhanced glucose-dependent insulin secretion from pancreatic β -cells and suppressed glucagon release from α -cells, ultimately improving glycemic control.[4]





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Caption: Vildagliptin's DPP-4 inhibition pathway.

Section 3: Key Preclinical Experimental Protocols



Protocol 3.1: In Vitro DPP-4 Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of vildagliptin on the DPP-4 enzyme.



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Caption: Workflow for in vitro DPP-4 inhibition assay.

Materials:

- Human recombinant DPP-4 enzyme
- DPP-4 fluorogenic substrate (e.g., H-Gly-Pro-AMC)
- DPP-4 assay buffer (e.g., Tris-HCl, pH 8.0)
- Vildagliptin (test inhibitor)
- Sitagliptin or other known DPP-4 inhibitor (positive control)
- 96-well black microplate
- Fluorescence microplate reader

Protocol:

- Reagent Preparation: Prepare stock solutions of vildagliptin and the positive control in a
 suitable solvent (e.g., DMSO or assay buffer). Create a series of dilutions to determine the
 IC50 value. Dilute the DPP-4 enzyme and substrate in assay buffer to their final working
 concentrations as recommended by the supplier.[13][14]
- Assay Setup: In a 96-well microplate, add the following to designated wells:
 - Blank Wells: Assay buffer only.

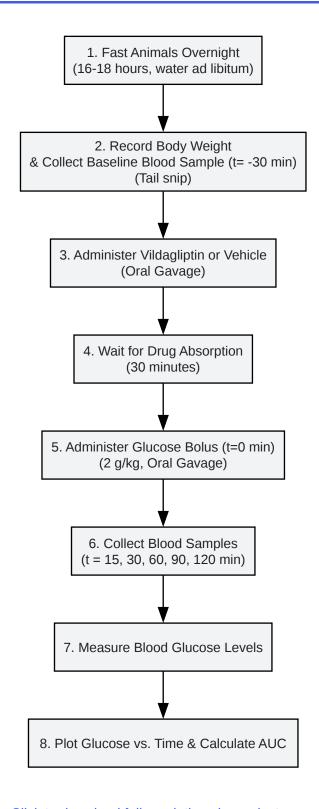


- Control Wells (100% Activity): Assay buffer, solvent, and DPP-4 enzyme.
- Test Wells: Assay buffer, vildagliptin dilutions, and DPP-4 enzyme.
- Positive Control Wells: Assay buffer, positive control dilutions, and DPP-4 enzyme.
- Pre-incubation: Add the enzyme to the wells containing the buffer and inhibitors. Mix gently and incubate the plate at 37°C for 10 minutes.[13][15]
- Reaction Initiation: Add the DPP-4 substrate to all wells to start the reaction.[13]
- Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The reaction can be monitored kinetically or as an endpoint reading.[13][15]
- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[13][14]
- Data Analysis:
 - Subtract the average fluorescence of the blank wells from all other readings.
 - Calculate the percentage of inhibition using the formula: % Inhibition = [1 (Signal of Test Well / Signal of Control Well)] * 100
 - Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3.2: In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents

The OGTT is a critical experiment to assess the in vivo efficacy of vildagliptin on glucose homeostasis.[16]





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Caption: Workflow for an oral glucose tolerance test (OGTT).

Materials:

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- Male Wistar or Sprague-Dawley rats (or other appropriate rodent model)
- Vildagliptin dosing solution and vehicle control
- D-glucose solution (e.g., 20% w/v in sterile water)
- Handheld glucometer and test strips
- · Oral gavage needles
- Restrainers
- Blood collection tubes (e.g., heparinized capillaries)

Protocol:

- Acclimatization: Acclimate animals to handling and gavage procedures for several days before the experiment.
- Fasting: Fast the animals overnight (16-18 hours) but allow free access to water.[16][17]
- Baseline Measurement (t = -30 min): Record the body weight of each animal. Obtain a
 baseline blood sample by a small tail snip and measure the blood glucose concentration.[17]
- Drug Administration (t = -30 min): Immediately after the baseline sample, administer the vildagliptin formulation or vehicle control via oral gavage. A typical dose for rats is 10 mg/kg. [18][19]
- Glucose Challenge (t = 0 min): After a 30-minute absorption period, administer a glucose solution (typically 2 g/kg body weight) via oral gavage.[17]
- Blood Sampling: Collect subsequent blood samples from the tail tip at 15, 30, 60, 90, and 120 minutes after the glucose challenge.[17]
- Glucose Measurement: Measure the blood glucose concentration for each sample immediately.



 Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance. Statistical analysis (e.g., ANOVA) should be used to compare treatment groups.

Protocol 3.3: Quantification of Vildagliptin in Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of vildagliptin concentrations in plasma samples obtained from pharmacokinetic studies.

Objective: To accurately quantify vildagliptin levels in rodent plasma.

Methodology Summary: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the standard method for sensitive and specific quantification of vildagliptin in biological matrices.[12][20]

Key Parameters for Method Development:



Parameter	Example Condition	Reference
Sample Preparation	Protein precipitation with acetonitrile	[12]
Internal Standard (IS)	¹³ C- ¹⁵ N-vildagliptin or a structurally similar compound	[12]
Chromatographic Column	C18 column (e.g., Hypurity C18, 150 mm x 2.1 mm, 5 μm)	[12]
Mobile Phase	Gradient elution with Methanol and Ammonium Formate buffer	[12]
Ionization Mode	Positive Electrospray Ionization (ESI+)	[12]
MS/MS Transition	Vildagliptin: m/z 304.3 → 154.2; IS: m/z 310.3 → 160.3	[12]
Detection Mode	Multiple Reaction Monitoring (MRM)	[12]
Linearity Range	1.11 to 534.0 ng/mL	[12]

Protocol Outline:

- Sample Collection: Collect blood from animals at specified time points into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C until analysis.
- Preparation of Standards: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of vildagliptin into blank control plasma.
- Sample Extraction:
 - Thaw plasma samples, calibration standards, and QCs.
 - To a small volume of plasma (e.g., 50-100 μL), add the internal standard.
 - Add 2-3 volumes of ice-cold acetonitrile to precipitate proteins.



- Vortex vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
- Transfer the supernatant to a clean tube or a 96-well plate for analysis.
- LC-MS/MS Analysis: Inject the prepared samples onto the LC-MS/MS system using the developed method parameters.
- Data Processing: Integrate the peak areas for vildagliptin and the internal standard.
 Calculate the peak area ratio.
- Quantification: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Use a weighted linear regression to determine the concentrations of vildagliptin in the unknown samples and QCs.
- Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) using appropriate software. In rats, vildagliptin is rapidly absorbed with a short half-life.[21]

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